N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Overview
Description
The compound “N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a highly complex organic molecule. This compound features multiple hydroxyl groups, acetamido groups, and various sugar moieties, indicating its potential biological significance and complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction steps. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such compounds often relies on biotechnological methods, including the use of enzymes or microbial fermentation, to achieve the desired complexity and specificity. Chemical synthesis may also be employed, but it is usually more challenging and less efficient for highly complex molecules.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions may occur at the acetamido group or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Hydroxide ions (OH⁻), amines (NH₂R).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Due to its multiple hydroxyl groups and sugar moieties, it may interact with biological molecules, making it useful in studying carbohydrate-protein interactions.
Medicine
Industry
In industry, such compounds may be used in the production of pharmaceuticals, cosmetics, or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, such molecules may bind to enzymes or receptors, altering their activity. The multiple hydroxyl groups and acetamido groups suggest potential hydrogen bonding and electrostatic interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: A simpler compound with similar acetamido and hydroxyl groups.
Chitin: A polymer of N-acetylglucosamine, found in the exoskeletons of arthropods.
Heparin: A complex polysaccharide with multiple hydroxyl and acetamido groups, used as an anticoagulant.
Uniqueness
The unique combination of functional groups and the specific arrangement of sugar moieties make this compound distinct from simpler analogs. Its complexity may confer unique biological activities and interactions.
Properties
Molecular Formula |
C40H68N2O31 |
---|---|
Molecular Weight |
1073.0 g/mol |
IUPAC Name |
N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C40H68N2O31/c1-10(50)41-19-26(59)32(18(9-49)68-36(19)72-34-24(57)16(7-47)66-39(29(34)62)69-31(13(53)4-44)21(54)12(52)3-43)70-40-30(63)35(25(58)17(8-48)67-40)73-37-20(42-11(2)51)33(23(56)15(6-46)64-37)71-38-28(61)27(60)22(55)14(5-45)65-38/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51) |
InChI Key |
JBUKBMAGFHJXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O |
Origin of Product |
United States |
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